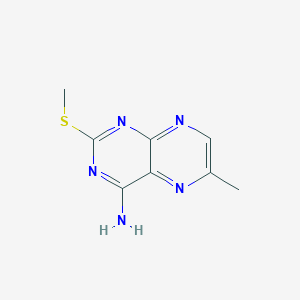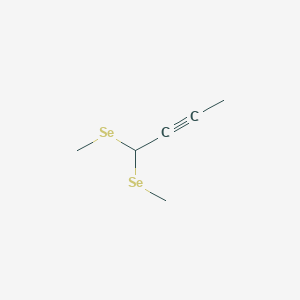![molecular formula C34H67NO4 B12554506 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate CAS No. 189510-42-7](/img/structure/B12554506.png)
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is a complex organic compound that belongs to the class of esters and amides. It is characterized by its long aliphatic chains, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate typically involves esterification and amidation reactions. The process begins with the esterification of octadecanoic acid (stearic acid) with 2-(dodecanoyloxy)ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with ethylenediamine to form the final product. The reaction conditions usually involve heating the mixture to around 150-200°C and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: This compound is utilized in the study of lipid metabolism and membrane biology due to its structural similarity to natural lipids.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ester and amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl stearate
- 2-{[2-(Hexadecanoyloxy)ethyl]amino}ethyl octadecanoate
- 2-{[2-(Octadecanoyloxy)ethyl]amino}ethyl octadecanoate
Uniqueness
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is unique due to its specific combination of ester and amide functionalities, along with its long aliphatic chains. This combination imparts distinct physicochemical properties, such as high hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
189510-42-7 |
|---|---|
Fórmula molecular |
C34H67NO4 |
Peso molecular |
553.9 g/mol |
Nombre IUPAC |
2-(2-dodecanoyloxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-34(37)39-32-30-35-29-31-38-33(36)27-25-23-21-19-12-10-8-6-4-2/h35H,3-32H2,1-2H3 |
Clave InChI |
SKUJIFQTEJMVHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)

![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
